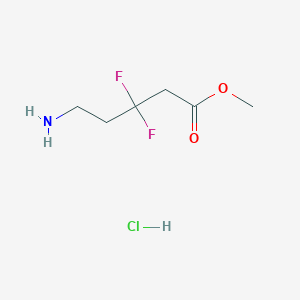

methyl 5-amino-3,3-difluoropentanoate hydrochloride

CAS No.: 2377035-84-0

Cat. No.: VC7167771

Molecular Formula: C6H12ClF2NO2

Molecular Weight: 203.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2377035-84-0 |

|---|---|

| Molecular Formula | C6H12ClF2NO2 |

| Molecular Weight | 203.61 |

| IUPAC Name | methyl 5-amino-3,3-difluoropentanoate;hydrochloride |

| Standard InChI | InChI=1S/C6H11F2NO2.ClH/c1-11-5(10)4-6(7,8)2-3-9;/h2-4,9H2,1H3;1H |

| Standard InChI Key | DAGYXEOXSPYANW-UHFFFAOYSA-N |

| SMILES | COC(=O)CC(CCN)(F)F.Cl |

Introduction

Synthetic Pathways

General Strategy for Fluorinated Amino Acid Esters

The synthesis of methyl 5-amino-3,3-difluoropentanoate hydrochloride can be extrapolated from methodologies used for analogous compounds, such as ethyl 2-amino-5-cyclopropyl-4,4-difluoropentanoate . Key steps include:

-

Fluorination of a Ketone Precursor:

-

Amino Group Protection and Deprotection:

-

Esterification and Salt Formation:

Table 1: Hypothetical Synthesis Route for Methyl 5-Amino-3,3-Difluoropentanoate Hydrochloride

| Step | Reaction | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Fluorination | DAST, CH₂Cl₂, 0°C → RT | Introduce 3,3-difluoro groups |

| 2 | Amino Protection | Boc₂O, DMAP, THF | Protect amino group |

| 3 | Esterification | MeOH, H₂SO₄, reflux | Form methyl ester |

| 4 | Deprotection | HCl (g), dioxane | Remove Boc group |

| 5 | Salt Formation | HCl (aq), Et₂O | Precipitate hydrochloride salt |

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Fluorinated amino acid esters like methyl 5-amino-3,3-difluoropentanoate hydrochloride serve as precursors for bioactive molecules. For example:

-

Cysteine Protease Inhibitors: Analogous compounds are intermediates in synthesizing inhibitors targeting cathepsins B, K, L, and S, which are implicated in osteoporosis, cancer, and autoimmune diseases .

-

Peptidomimetics: The difluoro group enhances metabolic stability and binding affinity in peptide-based therapeutics .

Challenges in Large-Scale Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume